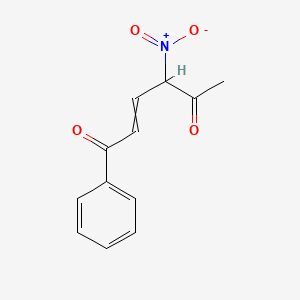![molecular formula C9H12 B14674799 Bicyclo[6.1.0]nona-1,6-diene CAS No. 36398-97-7](/img/structure/B14674799.png)
Bicyclo[6.1.0]nona-1,6-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[6.1.0]nona-1,6-diene is a unique organic compound characterized by its bicyclic structure, which includes a cyclopropane ring fused to a cyclooctene ring. This compound is notable for its strained ring system, which imparts significant reactivity, making it a valuable scaffold in various chemical and biological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[6.1.0]nona-1,6-diene typically involves the formation of the strained bicyclic system through cyclization reactions. One common method involves the reaction of a suitable diene with a cyclopropane precursor under controlled conditions. For instance, the reaction of a cyclooctene derivative with a cyclopropane reagent in the presence of a catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[6.1.0]nona-1,6-diene undergoes a variety of chemical reactions due to its strained ring system. These reactions include:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of less strained bicyclic systems.
Substitution: The strained ring system allows for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce less strained bicyclic hydrocarbons .
Applications De Recherche Scientifique
Bicyclo[6.1.0]nona-1,6-diene has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of complex organic molecules and as a model compound for studying strained ring systems.
Biology: The compound is used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Medicine: Its derivatives are explored for potential therapeutic applications, including drug delivery and imaging.
Mécanisme D'action
The mechanism by which bicyclo[6.1.0]nona-1,6-diene exerts its effects is primarily through its strained ring system, which makes it highly reactive. This reactivity allows it to participate in a variety of chemical reactions, including cycloadditions and substitutions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.3.1]nonane: Another bicyclic compound with a different ring fusion pattern, used in similar applications but with different reactivity profiles.
Cyclooctyne: A related compound with a single eight-membered ring, known for its use in bioorthogonal chemistry.
Cyclopropane: A simpler strained ring system that shares some reactivity characteristics with bicyclo[6.1.0]nona-1,6-diene.
Uniqueness
This compound is unique due to its specific ring fusion, which imparts distinct reactivity and stability compared to other strained bicyclic compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile tool in both research and industrial applications .
Propriétés
Numéro CAS |
36398-97-7 |
|---|---|
Formule moléculaire |
C9H12 |
Poids moléculaire |
120.19 g/mol |
Nom IUPAC |
bicyclo[6.1.0]nona-1,6-diene |
InChI |
InChI=1S/C9H12/c1-2-4-6-9-7-8(9)5-3-1/h3,5-6,8H,1-2,4,7H2 |
Clé InChI |
DGFQRUIPQPISDZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC=CC2CC2=CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


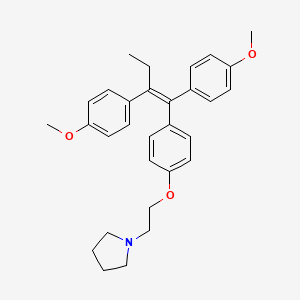
![3-{[(Methylsulfanyl)carbonyl]amino}phenyl tert-butylcarbamate](/img/structure/B14674720.png)
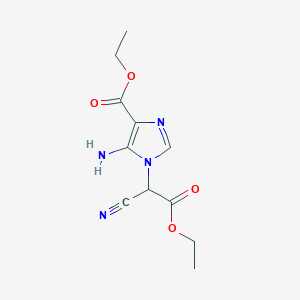
![3-[2-(3-Nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B14674737.png)
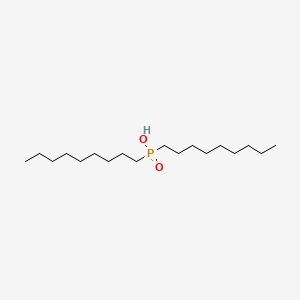
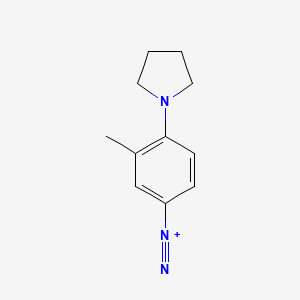
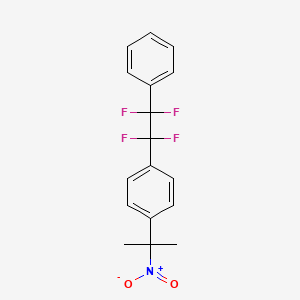
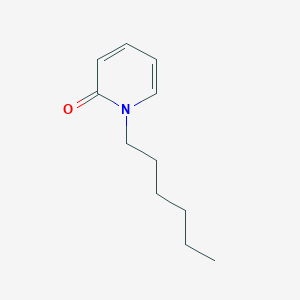
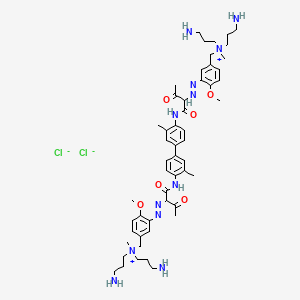
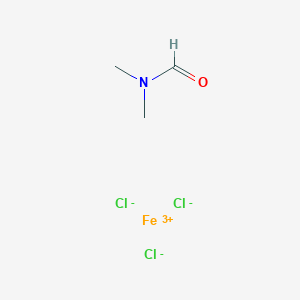
![3-[4-(Dimethylamino)phenyl]prop-2-enoyl chloride](/img/structure/B14674780.png)
